Product packaging for Ethyl 4-(1h-indol-3-yl)butanoate(Cat. No.:CAS No. 49850-32-0)

Ethyl 4-(1h-indol-3-yl)butanoate

Cat. No.: B3268884
CAS No.: 49850-32-0
M. Wt: 231.29 g/mol
InChI Key: IOPNPSITAMJKFR-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-indol-3-yl)butanoate is a versatile indole-based chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This ester serves as a key synthetic precursor for the development of novel bioactive molecules, particularly in the synthesis of heterocyclic hybrids. It is expertly used as a building block to create various derivatives, including acid hydrazides, which are valuable intermediates for generating diverse heterocyclic frameworks such as 1,3,4-oxadiazoles . These complex scaffolds are subsequently investigated for their potent inhibitory effects on enzymes like urease, a key virulence factor in pathogens such as Helicobacter pylori . Furthermore, research into indole-isoxazole-carboxamide hybrids, derived from related indole intermediates, demonstrates significant promise in anticancer research, showing cytotoxic activity against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines . The indole nucleus, a key structural component of this compound, is a privileged scaffold in pharmacology, found in numerous natural products and FDA-approved drugs, and is associated with a broad spectrum of biological activities . Researchers value this compound for its utility in designing and synthesizing new molecules with potential therapeutic applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B3268884 Ethyl 4-(1h-indol-3-yl)butanoate CAS No. 49850-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-17-14(16)9-5-6-11-10-15-13-8-4-3-7-12(11)13/h3-4,7-8,10,15H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPNPSITAMJKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303490
Record name ethyl 4-(1h-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49850-32-0
Record name NSC158562
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(1h-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 1h Indol 3 Yl Butanoate

Esterification Reactions of 4-(1H-indol-3-yl)butanoic Acid

The most direct and common method for synthesizing Ethyl 4-(1H-indol-3-yl)butanoate is through the esterification of its corresponding carboxylic acid, 4-(1H-indol-3-yl)butanoic acid. wikipedia.orgmatrix-fine-chemicals.comnih.gov This process involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalyst.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, often referred to as Fischer esterification, is a widely employed method for this transformation. masterorganicchemistry.com The reaction typically involves heating the 4-(1H-indol-3-yl)butanoic acid and an excess of ethanol with a strong acid catalyst. masterorganicchemistry.comevitachem.com Common acid catalysts for this type of reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the ethanol molecule. A series of proton transfer steps and the elimination of a water molecule lead to the formation of the ethyl ester. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields

The efficiency of the esterification reaction is influenced by several factors, including the choice of catalyst, reaction temperature, and the removal of water as it is formed. masterorganicchemistry.com To drive the equilibrium towards the product side and maximize the yield of this compound, a large excess of ethanol is often used. masterorganicchemistry.comtsfx.edu.au Additionally, the removal of water, a byproduct of the reaction, can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. masterorganicchemistry.com The reaction is often performed under reflux conditions to ensure the reaction proceeds to completion. evitachem.com The selection of the appropriate acid catalyst and the fine-tuning of these conditions are crucial for achieving high yields. For instance, in related esterification reactions, optimizing the temperature and reaction time has been shown to significantly improve product yields. nih.gov

Alternative Synthetic Pathways to the Butanoate Framework

While direct esterification is a primary route, alternative strategies can be employed to construct the butanoate framework attached to the indole (B1671886) core. One such approach involves the reaction of indole with a suitable four-carbon electrophile that already contains the ethyl ester functionality.

Another potential, though less direct, method could involve the modification of related indole derivatives. For example, a study on the synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines utilized 4-(1H-indol-3-yl)butanoic acid as a key precursor. researchgate.net While this research focused on amide formation, the intermediate ethyl 4-(1H-indol-3-yl)butanoyl carbonate, synthesized from 4-(1H-indol-3-yl)butanoic acid and ethyl chloroformate, highlights a reactive intermediate that could potentially be converted to the desired ethyl ester under different reaction conditions. researchgate.net

Precursor Synthesis and Intermediate Isolation

The primary precursor for the synthesis of this compound is 4-(1H-indol-3-yl)butanoic acid. wikipedia.orgmatrix-fine-chemicals.comnih.govchemicalbook.com This carboxylic acid is commercially available but can also be synthesized through various methods.

Chemical Transformations and Derivatization Strategies

Synthesis of Nitrogen-Containing Heterocyclic Derivatives

The core structure of ethyl 4-(1H-indol-3-yl)butanoate is frequently modified to introduce nitrogen-containing heterocyclic rings, a common strategy in drug discovery to enhance biological activity and modulate physicochemical properties.

The initial and crucial step in the synthesis of many heterocyclic derivatives from this compound is its conversion to the corresponding hydrazide, 4-(1H-indol-3-yl)butanohydrazide. This transformation is typically achieved through the reaction of the ester with hydrazine (B178648) hydrate. utar.edu.mynih.gov The process, known as hydrazinolysis, involves nucleophilic acyl substitution at the carbonyl carbon of the ester. The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695), and may be heated to reflux to ensure completion. nih.govmdpi.com The resulting acid hydrazide is a key intermediate, possessing a reactive amino group that can participate in a variety of cyclization and condensation reactions. eurekaselect.comresearchgate.net

Table 1: Synthesis of 4-(1H-indol-3-yl)butanohydrazide

Starting Material Reagent Solvent Product
This compound Hydrazine hydrate Ethanol 4-(1H-indol-3-yl)butanohydrazide

The 1,3,4-oxadiazole (B1194373) ring is a valued heterocyclic motif in medicinal chemistry, often considered a bioisostere for ester and amide functionalities. rsc.orgnih.gov The synthesis of 1,3,4-oxadiazole derivatives from 4-(1H-indol-3-yl)butanohydrazide is a well-established synthetic route. utar.edu.mynih.gov

One common method involves the cyclodehydration of the hydrazide. nih.gov This can be accomplished by reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). utar.edu.mymdpi.com This reaction leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles, where one substituent is the indol-3-ylbutyl group and the other is derived from the carboxylic acid used. utar.edu.my

Another approach is the reaction of the hydrazide with carbon disulfide (CS₂) in a basic medium, such as potassium hydroxide (B78521) in alcohol. This reaction initially forms a dithiocarbazate salt, which upon heating and subsequent acidification, cyclizes to form a 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol. researchgate.netjchemrev.com The thiol group can then be further functionalized.

Oxidative cyclization of acylhydrazones, which are formed by the condensation of the hydrazide with an aldehyde, is another route to 1,3,4-oxadiazoles. nih.govbeilstein-journals.org Various oxidizing agents, including iodine and N-bromosuccinimide, can be employed for this transformation. researchgate.netbeilstein-journals.org

Table 2: Reagents for Oxadiazole Synthesis from Hydrazides

Hydrazide Derivative Reagent(s) Resulting Oxadiazole Type
Acyl hydrazide Carboxylic acid, POCl₃ 2,5-Disubstituted 1,3,4-oxadiazole
Acyl hydrazide Carbon disulfide, KOH 5-Substituted-1,3,4-oxadiazole-2-thiol
Acylhydrazone Iodine, K₂CO₃ 2,5-Disubstituted 1,3,4-oxadiazole

The synthesis of 1,2,4-triazole (B32235) derivatives is another important transformation of indole-based hydrazides. mdpi.comnih.gov These heterocycles are known for their broad spectrum of biological activities. nih.govnih.gov

A common pathway to 1,2,4-triazoles involves the reaction of the starting hydrazide, such as 2-(1H-indol-3-yl)acetohydrazide, with an isothiocyanate. mdpi.com This reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide under basic conditions, for instance by refluxing with an aqueous solution of potassium hydroxide, leads to the formation of a 5-((1H-indol-3-yl)methyl)-4-aryl-4H-1,2,4-triazole-3-thiol. mdpi.com The resulting triazole-thiol can then be subjected to further modifications, such as S-alkylation. nih.gov

Isoxazole-containing compounds are of significant interest due to their diverse pharmacological properties. nih.govnih.gov The synthesis of indole-isoxazole hybrids can be achieved through multi-step reaction sequences starting from indole (B1671886) derivatives. nih.gov For instance, ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate can be synthesized from an indole precursor, which is then hydrolyzed to the corresponding carboxylic acid. nih.gov This acid can subsequently be coupled with various amines to generate a library of carboxamide derivatives. nih.gov

A general method for isoxazole (B147169) ring construction is the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene. nanobioletters.com In the context of indole derivatives, a suitable precursor would be an indole-containing alkyne or a related substrate that can react with a nitrile oxide to form the isoxazole ring.

Schiff bases, characterized by the presence of an imine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.govijacskros.com The 4-(1H-indol-3-yl)butanohydrazide, with its terminal primary amino group, readily reacts with various aldehydes to form the corresponding hydrazones, which are a class of Schiff bases. jazindia.com The reaction is typically carried out by refluxing the hydrazide and the aldehyde in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. nih.gov These Schiff bases can be valuable intermediates for the synthesis of other heterocyclic systems or can be evaluated for their own biological properties. nih.govresearchgate.net

Introduction of Diverse Functional Groups

Beyond the synthesis of heterocyclic rings, the this compound scaffold can be modified to introduce other functional groups. For example, the butanoate side chain can be altered. Reduction of the ester functionality using a reducing agent like lithium aluminum hydride would yield the corresponding alcohol, 4-(1H-indol-3-yl)butan-1-ol. researchgate.net This alcohol can then be further functionalized, for instance, through tosylation, to create a good leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of various substituents at the terminus of the butyl chain. researchgate.net

Furthermore, the amide derivative, 4-(1H-indol-3-yl)butanamide, can be prepared from the corresponding acid, which is obtained by hydrolysis of the starting ester. chemicalbook.com The indole nitrogen can also be a site for functionalization, such as N-alkylation, under appropriate reaction conditions. nih.gov

Table of Mentioned Compounds

Compound Name
1,1'-carbonyldiimidazole (B1668759)
1,2,4-triazole
1,3,4-oxadiazole
1,3-dibromo-5,5-dimethylhydantoin
2-(1H-indol-3-yl)acetohydrazide
2-bromo-N-arylacetamide
3-(1H-indol-3-yl)isoxazole-5-carboxylic acid
4-(1H-indol-3-yl)butan-1-ol
4-(1H-indol-3-yl)butanamide
4-(1H-indol-3-yl)butanohydrazide
4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol
5-((1H-indol-3-yl)methyl)-4-aryl-4H-1,2,4-triazole-3-thiol
5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol
Ammonia (B1221849)
N-bromosuccinimide
Carbon disulfide
Ethyl 2-chloro-oxoacetate
Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate
This compound
Hydrazine hydrate
Indole-3-butyric acid
Iodine
Isoxazole
Lithium aluminum hydride
Phosphorus oxychloride
Potassium hydroxide
Pyridine
Triazole

Alkylation and Arylation Reactions

The indole nucleus, particularly the N-1 position, is a common site for alkylation and arylation reactions, which can significantly alter the molecule's biological and physical properties.

Alkylation: The alkylation of indoles can be performed under various conditions. For instance, the nitrogen of ethyl indol-2-carboxylate, a related indole ester, has been successfully alkylated using aqueous potassium hydroxide in acetone. mdpi.com This method allows for the introduction of alkyl groups onto the indole nitrogen. While direct alkylation examples for this compound are not extensively detailed, the general principles of indole chemistry apply. C-3 alkylation of indoles is also a well-established process, often using an aldehyde in the presence of a Lewis acid and a silicon hydride reducing agent. google.com This reductive alkylation is particularly useful for indoles with acid-sensitive groups. google.com

Arylation: N-arylation of the indole ring is another key modification strategy. Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. nih.gov For example, the N-arylation of indoles has been achieved using aryl halides in the presence of a palladium catalyst system, such as Pd(OAc)2/dppm in water. nih.gov This approach allows for the direct functionalization of the indole's N-H bond. Although the scope of these reactions can be broad, specific application to this compound would require optimization of reaction conditions.

Halogenation Studies

Halogenation of the indole ring is a critical transformation for introducing functional handles that can be used in subsequent cross-coupling reactions. The C-2 position of the indole is particularly susceptible to electrophilic substitution.

In studies related to the synthesis of piperazine (B1678402) derivatives from 4-(1H-indol-3-yl)butanoic acid, the immediate precursor to its ethyl ester, treatment with N-bromosuccinimide resulted in the selective bromination at the C-2 position of the indole ring. researchgate.net This reaction yielded 4-(2-bromo-1H-indol-3-yl)butanoic acid with a high yield of 92%. researchgate.net This demonstrates the reactivity of the indole core towards halogenation even with the butyric acid side chain present. Similarly, halogenation has been used to create iodo-, bromo-, and chloro-derivatives of other complex indole systems, which then serve as precursors for further arylation reactions. nih.gov

Incorporation of Fluoro-Substituted Moieties

The introduction of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity. Fluorinated analogs of this compound have been synthesized to explore these effects.

One such derivative is ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate. evitachem.com This compound features a trifluoromethyl group, which is known to enhance lipophilicity and facilitate passage through cell membranes. evitachem.com The synthesis of this compound typically involves the esterification of the corresponding 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid with ethanol. evitachem.com The presence of the trifluoromethyl group represents a significant modification of the butanoate side chain, highlighting a strategy for creating structurally unique and potentially more potent indole derivatives.

Formation of Amide Derivatives

The ester functionality of this compound is a prime target for conversion into a wide array of amide derivatives, which are a cornerstone of many biologically active molecules. This transformation is typically achieved through aminolysis, where the ethyl ester reacts with a primary or secondary amine.

Synthesis of N-(substituted-phenyl)butanamides

The conversion of this compound to N-(substituted-phenyl)butanamides involves the reaction of the ester with a substituted aniline (B41778). This reaction, a form of aminolysis, would typically require heating or catalysis to proceed efficiently. While specific examples detailing the synthesis of various N-(substituted-phenyl) derivatives directly from this ethyl ester are not prevalent in the reviewed literature, the underlying chemistry is fundamental. The precursor, 4-(1H-indol-3-yl)butanoic acid, can be converted to the simple amide, 4-(1H-indol-3-yl)butanamide, by first activating the acid with 1,1'-carbonyldiimidazole and then reacting it with ammonia. chemicalbook.com A similar strategy involving activation of the carboxylic acid followed by reaction with a substituted aniline is a standard method for producing N-aryl amides.

Conversion to Bi-heterocyclic Amides

The butanoate chain can be transformed to create more complex structures where the amide nitrogen or carbonyl is part of a second heterocyclic ring. These bi-heterocyclic systems are of significant interest in medicinal chemistry.

Synthesis of Piperazine-Containing Indole Derivatives

Piperazine moieties are frequently incorporated into drug candidates to improve solubility and modulate pharmacological activity. The synthesis of piperazine-containing derivatives from this compound often proceeds through its corresponding carboxylic acid or alcohol.

A robust synthetic route begins with the conversion of 4-(1H-indol-3-yl)butanoic acid. researchgate.net One approach involves activating the acid with ethyl chloroformate and triethylamine (B128534) to form an intermediate ethyl carbonate, which then reacts with piperazine. researchgate.net However, this can lead to inseparable mixtures. researchgate.net A more effective, multi-step pathway involves the reduction of the butanoic acid to 4-(1H-indol-3-yl)butan-1-ol, followed by conversion to an alkyl halide or mesylate, and subsequent reaction with a mono-substituted piperazine. researchgate.net

Alternatively, the butanoic acid can be converted into an amide with a protected piperazine, such as tert-butyl piperazine-1-carboxylate. The resulting amide, tert-butyl 4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinecarboxylate, can then be reduced and deprotected to yield the desired piperazine derivative. researchgate.net Another key intermediate is ethyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylate, which is synthesized by reacting the appropriate indole-butyl precursor with ethyl piperazine-1-carboxylate. researchgate.net This intermediate can be hydrolyzed under basic conditions to yield 1-[4-(1H-indol-3-yl)butyl]piperazine, a versatile scaffold for further derivatization. researchgate.net

Interactive Data Table: Synthesis of Piperazine Derivatives

Starting MaterialReagentsIntermediate ProductFinal ProductYieldReference
4-(1H-indol-3-yl)butanoic acid1. Ethyl chloroformate, triethylamine 2. PiperazineEthyl 4-(1H-indol-3-yl)butanoyl carbonateInseparable mixture- researchgate.net
4-(1H-indol-3-yl)butanoic acid-4-(2-bromo-1H-indol-3-yl)butanoic acid-92% researchgate.net
Precursor from 4-(1H-indol-3-yl)butan-1-olEthyl piperazine-1-carboxylateEthyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylate-69% researchgate.net
Ethyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylateNaOH (aq), Ethanol-1-[4-(1H-indol-3-yl)butyl]piperazine93% researchgate.net

Table of Chemical Compounds

Chemical Name
1,1'-Carbonyldiimidazole
1-[4-(1H-indol-3-yl)butyl]piperazine
4-(1H-indol-3-yl)butanamide
4-(1H-indol-3-yl)butanoic acid
4-(1H-indol-3-yl)butan-1-ol
4-(2-bromo-1H-indol-3-yl)butanoic acid
Ammonia
N'-(4-Aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides
N-bromosuccinimide
N-(substituted-phenyl)butanamide
This compound
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate
Ethyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylate
Ethyl chloroformate
Ethyl indol-2-carboxylate
Palladium(II) acetate (B1210297) (Pd(OAc)2)
Piperazine
Potassium hydroxide
tert-Butyl 4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinecarboxylate
tert-Butyl piperazine-1-carboxylate
Triethylamine
bis(diphenylphosphino)methane (dppm)

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Ethyl 4-(1H-indol-3-yl)butanoate, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The indole (B1671886) ring protons typically appear in the aromatic region of the spectrum. The proton on the nitrogen atom (N-H) of the indole ring is expected to resonate as a broad singlet at a downfield chemical shift, generally above 8.0 ppm. The protons on the benzene (B151609) portion of the indole ring (at positions 4, 5, 6, and 7) will appear as a complex multiplet pattern between approximately 7.0 and 7.6 ppm. The proton at position 2 of the indole ring will likely be a singlet or a finely split multiplet around 7.0 ppm.

The protons of the butanoate side chain and the ethyl ester group will be found in the upfield region of the spectrum. The methylene (B1212753) protons of the ethyl group (O-CH₂) will present as a quartet due to coupling with the adjacent methyl protons. The methyl protons of the ethyl group (CH₃) will appear as a triplet. The methylene groups of the butanoate chain will exhibit characteristic multiplets.

A closely related compound, Mthis compound, shows a proton on the indole nitrogen at 10.78 ppm (singlet), aromatic protons in the range of 6.95-7.53 ppm (multiplet), and methylene protons of the butanoate chain as triplets at 2.68 ppm and 2.35 ppm, and a pentet at 1.95 ppm. researchgate.net For the ethyl ester, the ethyl group protons would replace the methyl singlet of the methyl ester.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Indole N-H > 8.0 Broad Singlet
Indole C2-H ~ 7.0 Singlet/Multiplet
Indole C4, C5, C6, C7-H 7.0 - 7.6 Multiplet
-CH₂- (next to indole) ~ 2.7 Triplet
-CH₂- (beta to indole) ~ 2.0 Multiplet
-CH₂- (next to C=O) ~ 2.4 Triplet
O-CH₂-CH₃ ~ 4.1 Quartet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the downfield end of the spectrum, typically around 173-174 ppm.

The carbons of the indole ring will resonate in the aromatic region, generally between 110 and 140 ppm. The quaternary carbons of the indole ring will have distinct chemical shifts. The carbon of the ethyl ester's methylene group (O-CH₂) will be found around 60 ppm, while the methyl carbon (CH₃) will be further upfield. The methylene carbons of the butanoate side chain will appear in the aliphatic region of the spectrum.

For the analogous Mthis compound, the carbonyl carbon appears at 173.82 ppm, and the indole carbons resonate at 136.76, 127.55, 121.30, 118.69, 118.59, 114.14, and 111.80 ppm. researchgate.net The methylene carbons of the butanoate chain are observed at 33.47, 25.79, and 24.46 ppm. researchgate.net For the ethyl ester, the signals for the ethyl group carbons would also be present.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester) ~ 173-174
Indole C-7a ~ 136
Indole C-3a ~ 127
Indole C-2 ~ 122
Indole C-5 ~ 121
Indole C-6 ~ 119
Indole C-4 ~ 118
Indole C-3 ~ 114
Indole C-7 ~ 111
O-CH₂-CH₃ ~ 60
-CH₂- (next to indole) ~ 25
-CH₂- (beta to indole) ~ 25
-CH₂- (next to C=O) ~ 34

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds.

For this compound, an HMBC spectrum would be expected to show correlations between the protons of the methylene group adjacent to the indole ring and the C2 and C3a carbons of the indole. Correlations would also be seen between the protons of the methylene group adjacent to the carbonyl and the carbonyl carbon itself. The protons of the ethyl ester would show correlations to the carbonyl carbon and the adjacent methylene carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A prominent fragment ion is often observed at m/z 130, which corresponds to the skatole cation, formed by the cleavage of the butanoate side chain at the beta-position relative to the indole ring. Other significant fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion and its fragments. This precision allows for the determination of the elemental composition of the ions, which serves as a definitive confirmation of the molecular formula of this compound and its fragments. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds.

For esters like this compound, a prominent and characteristic absorption band is expected for the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1750-1735 cm⁻¹. In the case of ethyl butyrate (B1204436), a structurally related ester, this C=O stretching vibration is observed at approximately 1715 cm⁻¹. researchgate.net Additionally, the IR spectrum will exhibit bands corresponding to C-H stretching vibrations, usually in the 3000-2850 cm⁻¹ range. researchgate.net The presence of the indole ring introduces additional characteristic absorptions, including N-H stretching of the indole amine, typically seen as a sharp band around 3400-3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the indole ring also contribute to the spectrum in their respective regions.

A representative, though not specific to the title compound, IR spectrum of an ester, ethyl butyrate, shows key absorption features that would be analogous in this compound.

Table 1: Representative IR Spectral Data for an Ethyl Ester (Ethyl Butyrate)

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (trace alcohol/acid)Stretching~3000 (weak)
C-H (alkane)Stretching2980-2850
C=O (ester)Stretching~1715

Data is illustrative and based on a related compound, ethyl butyrate. researchgate.net

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula.

For this compound, the molecular formula is C₁₄H₁₇NO₂. sigmaaldrich.com The theoretical elemental composition can be calculated from its molecular weight of 231.29 g/mol . sigmaaldrich.com

Table 2: Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0114168.1472.70%
HydrogenH1.0081717.1367.41%
NitrogenN14.01114.016.06%
OxygenO16.00232.0013.83%

Theoretical values calculated based on the molecular formula C₁₄H₁₇NO₂.

Experimental results from CHN analysis that closely match these theoretical percentages provide strong evidence for the correct synthesis and purity of the compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. In the context of synthesizing and analyzing this compound, techniques like Thin-Layer Chromatography (TLC) and Ultraperformance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) are routinely employed.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to assess the purity of a compound. wiley-vch.denih.gov It involves spotting the sample onto a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier such as a glass plate or aluminum foil. A solvent system (mobile phase) is then allowed to move up the plate via capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

For a compound like this compound, TLC can be used to track the conversion of starting materials to the final product. The appearance of a new spot with a specific retention factor (Rƒ) value, corresponding to the product, and the disappearance of the starting material spots indicate the progression of the reaction. wiley-vch.de The purity of the final product can be preliminarily assessed by the presence of a single spot on the TLC plate under various solvent systems. For instance, a common mobile phase for indole derivatives might be a mixture of ethyl acetate (B1210297) and n-hexane. mdpi.com

Table 3: Illustrative TLC Parameters

ParameterDescription
Stationary PhaseSilica gel 60 F254 plates
Mobile PhaseEthyl acetate/n-hexane (e.g., 6:4 v/v) mdpi.com
VisualizationUV light (254 nm) or chemical staining agents

These parameters are representative and may need to be optimized for the specific analysis of this compound.

Ultraperformance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) is a highly sensitive and powerful analytical technique that couples the superior separation capabilities of UPLC with the precise mass determination of HRMS. UPLC utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC).

When applied to this compound, UPLC-HRMS can provide definitive confirmation of the compound's identity and purity. The UPLC component separates the target compound from any impurities, and the HRMS detector provides an accurate mass measurement of the eluting components. This allows for the precise determination of the molecular formula. For example, high-resolution mass spectrometry has been used to confirm the molecular formula of other indole derivatives. mdpi.com While specific UPLC-HRMS data for this compound is not detailed in the search results, this technique is a standard and indispensable tool in modern organic and medicinal chemistry for the unambiguous characterization of synthesized compounds.

Computational and Theoretical Investigations

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a protein receptor. While specific docking studies on Ethyl 4-(1H-indol-3-yl)butanoate are not extensively documented, research on the parent compound, Indole-3-butyric acid (IBA), and other indole (B1671886) derivatives provides valuable insights into the potential interactions of the indole scaffold.

For instance, molecular docking studies of indole-3-butanoic acid have been performed to understand its binding modes with DNA, revealing the structural basis for its activity. researchgate.net Furthermore, derivatives of indole-3-butyric acid have been designed and docked into the active sites of histone deacetylase (HDAC), a key target in cancer therapy. nih.gov These studies help elucidate the critical interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity.

The broader class of indole derivatives has been the subject of numerous docking studies against a variety of biological targets, demonstrating the versatility of the indole moiety as a pharmacophore.

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

Compound Class Target Protein Key Findings
Indole-based diaza-sulphonamides JAK-3 Protein Compounds showed binding affinities ranging from -8.8 to -9.7 kcal/mol, indicating strong potential interaction. nih.gov
Heteroannulated indole derivatives Human protein kinase CK2 Hydrophobic interactions were identified as key drivers of binding affinity, with glide scores reaching -7.011. researchgate.net
Indole-thiophene complexes Various cancer cell line proteins Derivatives showed potent inhibitory activities with IC50 values in the nanomolar range against several cancer cell lines. nih.gov

These studies collectively suggest that the indole nucleus of this compound can likely participate in significant binding interactions, including hydrogen bonding via the N-H group and π-stacking via the aromatic system, with various protein active sites.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on indole derivatives are common, providing detailed information on molecular geometry, electronic properties, and vibrational frequencies. tandfonline.comniscpr.res.inresearchgate.net These calculations are foundational for understanding the reactivity and spectroscopic properties of compounds like this compound.

Molecular Electrostatic Potential (MEP) mapping is a DFT-based method used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net For indole derivatives, the MEP surface typically shows negative potential (red/yellow regions) around the electronegative nitrogen atom and the carbonyl oxygen of the ester group, indicating these are likely sites for electrophilic attack. nih.gov The indole ring itself presents a region of π-electron density, while the N-H proton shows a positive potential (blue region), making it a potential hydrogen bond donor. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) analysis involves studying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, polarizability, and stability. nih.gov

For indole derivatives, the HOMO is generally localized on the electron-rich indole ring, while the LUMO is often distributed over the substituent groups. A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on various indole derivatives have shown that substitutions on the indole ring can modulate this energy gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.netnih.govnih.gov

Table 2: Representative Frontier Molecular Orbital Data for an Indole Derivative

Parameter Value (eV) Implication
HOMO Energy -6.02 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.58 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.44 A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.govnih.gov

Note: The values presented are illustrative for a generic indole derivative and would vary for this compound.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are essential for medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. For indole derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential. nih.govnih.gov

For the indole-3-alkanoic acid scaffold, which is the core of this compound, several structural modifications have been explored:

Indole Nitrogen (N1): Acylation or substitution at the indole nitrogen can significantly alter activity. For example, N-benzoyl derivatives with specific para-substituents were found to be highly active in some contexts. youtube.com

Carboxylic Acid/Ester Group: The carboxyl group is often crucial for activity, and its replacement with other acidic groups can decrease potency. youtube.com Esterification, as in this compound, can affect properties like cell permeability and may act as a prodrug that is hydrolyzed in vivo to the active carboxylic acid. nih.gov

Indole Ring Substitution: Substitutions at the 5-position of the indole ring with groups like methoxy (B1213986) (-OCH3) or fluoro (-F) have been shown to enhance activity in certain classes of compounds. youtube.com

Alkyl Chain: The length and branching of the alkyl chain connecting the indole ring and the ester group also play a role in determining the optimal geometry for receptor binding.

In Silico Predictions of Biochemical Target Affinity

In silico methods are frequently used to predict the binding affinity of a compound to a specific biological target, thereby prioritizing candidates for further experimental testing. These predictions are often derived from molecular docking simulations, which calculate a scoring function to estimate the strength of the receptor-ligand interaction.

For indole derivatives, in silico screening has been instrumental in identifying potential inhibitors for a range of targets, including protein kinases, enzymes involved in viral replication, and proteins central to cancer progression. researchgate.netnih.govtandfonline.com For example, docking studies on indole derivatives against human protein kinase CK2 have yielded glide scores (a measure of binding affinity) as low as -7.0, indicating strong binding potential. researchgate.net Similarly, studies on indole-based compounds as anticancer agents targeting the JAK-3 protein have shown promising docking scores. nih.gov

These computational predictions suggest that this compound, by virtue of its indole core, has the potential to bind to a variety of biochemical targets. The specific affinity would depend on the precise topology and chemical environment of the target's active site.

Biological Interactions and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Kinetics and Mechanisms

In vitro studies have revealed that Ethyl 4-(1h-indol-3-yl)butanoate and its derivatives exhibit inhibitory activity against a range of enzymes, suggesting their potential as modulators of various physiological processes. The following sections detail the kinetic and mechanistic insights gained from these enzymatic assays.

Urease Enzyme Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in pathologies associated with Helicobacter pylori infections. The inhibitory potential of indole-based compounds against urease has been explored.

While direct kinetic data for this compound is not extensively detailed in the provided search results, studies on structurally related indole (B1671886) derivatives provide valuable insights. For instance, halo-substituted mixed ester/amide derivatives based on an indole scaffold have been synthesized and evaluated as Jack bean urease inhibitors. One particularly potent derivative, compound 4b (2-chloro-substituted phenyl ring and a 4-isopropyl-substituted aniline), demonstrated remarkable activity with an IC₅₀ value of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 472.1 ± 135.1 nM). nih.gov

Kinetic analysis of this potent derivative using Lineweaver-Burk plots indicated a mixed-type inhibition mechanism. nih.gov This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (K_m) and the maximum velocity (V_max). The kinetic parameters determined for this derivative are summarized in the table below. nih.gov

Interactive Data Table: Kinetic Parameters for a Potent Indole-Based Urease Inhibitor

Inhibitor Concentration (µM) 1/Vmax (ΔA/min) K_m (mM) Inhibition Type K_i (µM) K_i' (µM)
0.00 0.001796 3.076 - - -
0.0008 0.00099 5.263 Mixed 0.0007 0.0018
0.0016 0.00088 5.555 Mixed 0.0007 0.0018

Data derived from a study on a related halo-substituted indole derivative. nih.gov

α-Glucosidase Inhibitory Potential

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia.

Studies on bis(indol-3-yl) methanes (BIMs), which share the core indole structure, have shown significant α-glucosidase inhibitory activity. For example, certain BIM derivatives exhibited potent inhibition, with IC₅₀ values substantially lower than the standard drug, acarbose. nih.gov One derivative, 5g , showed an IC₅₀ of 7.54 ± 1.10 µM, which was approximately 30 times stronger than acarbose. nih.gov This highlights the potential of the indole scaffold in designing effective α-glucosidase inhibitors.

Interactive Data Table: α-Glucosidase Inhibition by Indole Derivatives

Compound IC₅₀ (µM) Relative Potency to Acarbose
5g (a BIM derivative) 7.54 ± 1.10 ~30x stronger
5e (a BIM derivative) 9.00 ± 0.97 Stronger
5h (a BIM derivative) 9.57 ± 0.62 Stronger
Acarbose (Standard) >200 µM (in the same study) 1x

Data derived from a study on related bis(indol-3-yl) methane (B114726) derivatives. nih.gov

Elastase Enzyme Modulation

Information regarding the direct modulation of the elastase enzyme by this compound was not available in the provided search results. Further research is required to determine if this compound or its derivatives have any significant inhibitory or modulatory effects on elastase activity.

Cholinesterase (AChE and BuChE) Inhibitory Activity

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.comnih.gov

While specific IC₅₀ values for this compound against AChE and BuChE were not found, the indole nucleus is a component of some cholinesterase inhibitors. mdpi.com For instance, voacangine, an indole alkaloid, demonstrates notable AChE inhibition. mdpi.com Studies on other heterocyclic compounds have identified dual inhibitors of both AChE and BuChE. mdpi.com A molecule identified as ZINC390718, for example, showed IC₅₀ values of 543.8 µM for AChE and 241.1 µM for BuChE, acting as a dual inhibitor with a preference for BuChE. mdpi.com This indicates that molecules with structures that can interact with the active sites of both enzymes are of therapeutic interest.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (ALPs) are a group of enzymes that hydrolyze phosphate (B84403) monoesters at alkaline pH and are involved in various physiological processes. nih.gov

Specific data on the inhibition of alkaline phosphatase by this compound is not present in the search results. However, the field of ALP inhibition is an active area of research, with various synthetic compounds being evaluated. For example, a series of pyrazolo-oxothiazolidine derivatives were synthesized and showed potent, non-competitive inhibition of ALP, with one compound exhibiting an IC₅₀ value of 0.045 ± 0.004 μM, which is significantly more active than the standard inhibitor, monopotassium phosphate. nih.gov This demonstrates that potent synthetic inhibitors for this class of enzymes can be developed.

Exploration of Molecular Targets and Pathways

The inhibitory activities of this compound and its related compounds against various enzymes suggest interactions with specific molecular targets.

Urease: For the potent indole-based urease inhibitor, molecular docking studies suggested that the inhibitor binds within the active site of the urease enzyme. The presence of halo-substituents and other functional groups on the indole core appears to be crucial for creating strong interactions with the amino acid residues in the enzyme's active site. nih.gov

α-Glucosidase: In silico studies of bis(indol-3-yl) methanes confirmed that these compounds bind to the active site of α-glucosidase, which rationalizes their observed inhibitory activity. nih.gov

Cholinesterases: Molecular dynamics simulations of cholinesterase inhibitors have revealed key interactions with amino acid residues within the catalytic sites of both AChE and BuChE. For instance, hydrophobic and hydrogen-bonding interactions with residues like Tyr341 and Trp86 in AChE, and Asp70 and Trp82 in BuChE, are critical for inhibitory activity. mdpi.comresearchgate.net

Interaction with Proteins and Enzymes Involved in Signaling

The indole scaffold is a common feature in molecules that interact with various proteins and enzymes critical to cellular signaling. Although direct protein targets of this compound are not extensively documented, studies on related compounds offer insights into potential interactions. For instance, certain substituted indole derivatives have been shown to bind to the (p)ppGpp synthetase/hydrolase enzyme RelSeq. mdpi.com This interaction suggests that the indole nucleus can serve as a scaffold for developing inhibitors of this enzyme, which is involved in the bacterial stringent response. mdpi.com

In a different context, a series of complex indole-based compounds have been developed as inhibitors of HIV-1 fusion by targeting the transmembrane glycoprotein (B1211001) gp41. acs.orgnih.gov These molecules are designed to bind within a hydrophobic pocket of gp41, preventing the conformational changes required for viral entry into host cells. acs.orgnih.gov

Modulation of Cellular Pathways

The engagement of indole derivatives with cellular proteins can lead to the modulation of entire signaling pathways. For example, by inhibiting the (p)ppGpp synthetase enzymes, indole-based compounds can suppress the formation of persister cells in bacteria, a state associated with antibiotic tolerance. mdpi.com

In the realm of virology, the interaction of indole-based inhibitors with HIV-1's gp41 glycoprotein directly disrupts the virus-cell fusion process. This interference with a critical step in the viral life cycle effectively blocks viral replication. acs.orgnih.gov The potency of these compounds in cellular assays highlights the potential for indole derivatives to modulate complex biological pathways.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Influence of Substituent Nature and Position on Enzyme Inhibition

Structure-activity relationship (SAR) studies on various indole-containing series of compounds have revealed the critical role that the nature and position of substituents play in determining their inhibitory potency against specific enzymes.

In the development of HIV-1 fusion inhibitors targeting gp41, the ester group has been identified as a key functionality for enhanced activity. Specifically, the conversion of a carboxylic acid to a methyl or ethyl ester resulted in a significant boost in fusion inhibitory activity. acs.orgnih.gov This suggests that for this particular biological target, a non-charged, hydrophobic ester moiety is preferred over a charged carboxylate group for optimal interaction with the binding site. acs.orgnih.gov

Table 1: Effect of Esterification on HIV-1 Fusion Inhibition for a Series of Indole Derivatives

Compound FeatureBiological Activity (Cell-Cell Fusion)
Carboxylic Acid SubstituentSignificantly reduced activity
Methyl or Ethyl Ester SubstituentEnhanced inhibitory activity

Data derived from studies on complex bis-indole derivatives and not directly on this compound. acs.orgnih.gov

Furthermore, in a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, substitutions on the indole ring were found to be crucial for their antibacterial activity. For example, the introduction of an iodine atom at the 5-position of the indole ring in one of the derivatives led to potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Role as a Biochemical Probe

While there is no specific information on the use of this compound as a biochemical probe, the broader class of indole derivatives has been instrumental in studying biological processes. For example, indole compounds with fluorescent properties can be used to probe the microenvironment of protein binding sites. The modular nature of the indole scaffold allows for the synthesis of a wide array of derivatives, which can be used to systematically probe the SAR of a particular biological target. researchgate.netresearchgate.net The synthesis of libraries of indole derivatives enables the exploration of chemical space and the identification of compounds with specific biological activities, which can then be used to study the function of their protein targets. mdpi.com

Advanced Applications and Research Perspectives

Ethyl 4-(1H-indol-3-yl)butanoate as a Synthetic Building Block

The chemical structure of this compound offers multiple reactive sites—the indole (B1671886) nitrogen, the aromatic ring, and the ethyl ester—making it a highly adaptable building block in multi-step synthesis. The ester group can be readily hydrolyzed, reduced, or converted into other functional groups, while the indole core can undergo various substitutions.

A notable application is its use in the synthesis of 4-[4-(1H-indol-3-yl)butyl]piperazine derivatives. researchgate.net In these synthetic pathways, the ethyl ester of this compound is first reduced to the corresponding alcohol, 4-(1H-indol-3-yl)butan-1-ol, using a reducing agent like lithium aluminum hydride. This alcohol is then converted into a better leaving group, typically a tosylate, which facilitates the subsequent nucleophilic substitution with various piperazines. researchgate.net This multi-step process transforms the simple butyrate (B1204436) chain into a more complex and pharmacologically relevant piperazine-containing moiety, demonstrating the compound's utility as a foundational molecule for building diverse chemical libraries. researchgate.net

Design and Synthesis of Advanced Indole-Based Scaffolds

The indole ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound provides a strategic starting point for creating advanced, often rigidified, indole-based scaffolds designed to interact with specific biological targets.

One synthetic strategy involves the intramolecular cyclization of derivatives of the butanoic acid chain onto the indole nucleus. For instance, under certain conditions, the butanoic acid chain can be manipulated to acylate the indole ring, leading to the formation of fused polycyclic systems like tetrahydro-1H-carbazol-1-ones. researchgate.net These rigid structures are of significant interest as they can orient substituents in a well-defined three-dimensional space, enhancing binding affinity and selectivity for protein targets.

Furthermore, the butanoate side chain can be elaborated into more complex structures that are then used to build larger molecular frameworks. An example is the synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines, which are of interest in medicinal chemistry for their potential as 5-HT1D agonists. researchgate.net The synthesis begins with this compound and proceeds through reduction and tosylation to create a reactive intermediate that is subsequently coupled with different piperazine (B1678402) derivatives. researchgate.net This modular approach allows for the systematic variation of the substituent on the piperazine nitrogen, enabling the exploration of structure-activity relationships.

Table 1: Synthesis of an Advanced Indole Scaffold from this compound

StepReactant(s)Key Reagent(s)ProductPurpose of Transformation
1This compoundLithium aluminum hydride (LiAlH₄)4-(1H-indol-3-yl)butan-1-olReduction of the ester to a primary alcohol. researchgate.net
24-(1H-indol-3-yl)butan-1-olp-Toluenesulfonyl chloride, Pyridine4-(1H-indol-3-yl)butyl tosylateConversion of the alcohol to a good leaving group (tosylate). researchgate.net
34-(1H-indol-3-yl)butyl tosylateSubstituted Piperazine1-Substituted-4-[4-(1H-indol-3-yl)butyl]piperazineNucleophilic substitution to introduce the piperazine scaffold. researchgate.net

Exploration in Natural Product Synthesis Analogs

The indole-3-alkanoic acid motif is a cornerstone of many natural products, particularly indole alkaloids, which exhibit a vast range of biological activities. This compound serves as a valuable precursor for the synthesis of analogs of these natural products, allowing for the exploration of novel biological functions and improved pharmacological properties.

The hexahydropyrrolo[2,3-b]indole (HPI) is a core structural unit found in many complex alkaloids. ub.edu Syntheses of the HPI skeleton often start from tryptophan or tryptamine (B22526) derivatives, which are structurally similar to our title compound. ub.edu The butyrate side chain of this compound can be chemically manipulated—for example, by introducing nitrogen-containing functional groups—to facilitate cyclization and form the pyrrolidine (B122466) ring of the HPI system. This approach allows chemists to generate analogs of natural products that may possess unique activities or serve as probes to understand the biological mechanisms of the parent compounds.

Future Directions in Mechanistic Biology and Chemical Biology

The future utility of this compound lies in its application as a platform for developing sophisticated chemical tools to investigate biological systems. The design of derivatives with specific physicochemical properties is a key strategy in chemical biology. For example, introducing fluorine atoms into the molecule, creating compounds like ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate, can enhance lipophilicity, which may improve cell membrane permeability. evitachem.comuni.lu This modification allows the molecule to more effectively reach intracellular targets, making it a more potent probe or drug candidate. evitachem.com

Derivatives of this compound can be designed as specific ligands or probes for proteins that are challenging to study. The indole scaffold is known to interact with a variety of biological targets. nih.gov By strategically modifying the butanoate chain with reporter groups (e.g., fluorescent tags, biotin) or photo-activatable cross-linkers, researchers can create chemical probes. These tools can be used to identify protein binding partners, map active sites, and elucidate the mechanisms of action of complex biological pathways. The development of such probes from this versatile building block represents a promising avenue for advancing our understanding of mechanistic and chemical biology.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(1H-indol-3-yl)butanoate, and what reaction conditions are critical for yield optimization?

Methodological Answer: this compound is typically synthesized via esterification of 4-(1H-indol-3-yl)butanoic acid using ethyl bromoacetate under mild conditions (room temperature, ethyl acetate solvent, overnight reaction) . For intermediates like 4-(1H-indol-3-yl)butanoic acid, coupling reagents such as EDC/HOBt with DIPEA in THF are employed to form amide bonds . Key considerations include:

  • Catalyst selection : Use of K₂CO₃ in acetonitrile for nucleophilic substitutions .
  • Purification : Column chromatography or recrystallization to achieve ≥97% purity .
  • Scale-up challenges : Multi-gram syntheses may require iterative optimization of solvent ratios (e.g., THF/MeOH/H₂O for hydrolysis) to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound and its derivatives?

Methodological Answer:

  • NMR and MS : ¹H/¹³C NMR confirms indole proton environments and ester linkage integrity. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₅NO₃, avg. mass 245.27 g/mol) .
  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.058) resolve stereochemistry and hydrogen-bonding patterns in derivatives like 4-(5-bromo-indol-3-yl) analogs .
  • Chromatography : GC-MS with polar columns (e.g., DB-Wax) identifies volatile byproducts, while HPLC monitors reaction progress .

Q. What are the key pharmacological derivatives of this compound, and how are they structurally modified for activity studies?

Methodological Answer: Common derivatives include:

  • Piperazine conjugates : Alkylation of 4-(1H-indol-3-yl)butanoic acid with N-protected piperazines (e.g., tert-butyl piperazine-1-carboxylate) under DIPEA catalysis .
  • Fluorescent analogs : Ethyl 4-(isothiazolopyridin-yl)butanoate derivatives synthesized via sodium ethoxide-mediated nucleophilic substitutions .
  • Antihistaminic agents : Piperidine-1-carboxylate derivatives prepared via NaH-mediated alkylation in anhydrous DMF .

Advanced Research Questions

Q. How can researchers address unexpected bromination side reactions during the synthesis of this compound derivatives?

Methodological Answer: Unexpected bromination (e.g., forming 4-(2-bromo-indol-3-yl)butanoic acid) often arises from residual HBr in reaction mixtures. Mitigation strategies include:

  • Reagent purification : Pre-treatment of alkyl halides with molecular sieves to remove acidic impurities .
  • Temperature control : Conduct reactions at 0°C to suppress electrophilic substitution at the indole C2 position .
  • Alternative pathways : Use tosylate intermediates (e.g., 4-(1H-indol-3-yl)butyl tosylate) for piperazine coupling, avoiding bromine-containing reagents .

Q. What strategies improve hydrolysis yields of protected piperazine derivatives of this compound?

Methodological Answer: Low yields during deprotection (e.g., tert-butyl group removal) are addressed by:

  • Acid catalysis : HCl in methanol (0.1 M) at 50°C selectively cleaves tert-butyl carbamates without degrading indole rings .
  • Scale adjustments : Milligram-scale reactions achieve quantitative yields, while multi-gram scales require incremental addition of acid to prevent tar formation .
  • Alternative protecting groups : Ethyl carbamates (e.g., ethyl piperazine-1-carboxylate) offer faster hydrolysis but require rigorous pH control (pH 4–5) .

Q. How can researchers resolve contradictions in spectral data for this compound obtained from different sources?

Methodological Answer: Discrepancies in NMR or MS data often stem from:

  • Solvent artifacts : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are consistent, as indole NH protons exhibit solvent-dependent shifts .
  • Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., C3 vs. C2 indole substitutions) .
  • Database validation : Cross-reference with NIST Chemistry WebBook (Standard Reference Database 69) for certified spectra .

Q. What methodologies optimize the alkylation of 4-(1H-indol-3-yl)butanoate derivatives with heteroaromatic halides?

Methodological Answer: Low yields in arylation (e.g., with pyridine halides) are improved by:

  • Catalyst screening : Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline systems enhance Ullmann or Buchwald-Hartwig couplings .
  • Solvent effects : DMF or DMA at 80°C improves solubility of aromatic halides .
  • Protection strategies : Temporary Boc protection of indole NH prevents metal coordination and side reactions .

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Ethyl 4-(1h-indol-3-yl)butanoate
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Ethyl 4-(1h-indol-3-yl)butanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.